molecular formula C18H18N4O3 B2549674 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide CAS No. 1169996-74-0

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

Cat. No.: B2549674
CAS No.: 1169996-74-0
M. Wt: 338.367
InChI Key: WJARKTBOTRYKCT-UHFFFAOYSA-N
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Description

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its molecular architecture, featuring a piperidine core linked to a furan-substituted 1,3,4-oxadiazole ring and a phenyl carboxamide group, is designed for targeted protein interaction. This compound is primarily investigated for its potential as a multi-kinase inhibitor. Computational and in vitro studies suggest it exhibits potent inhibitory activity against key receptor tyrosine kinases, including VEGFR-2 and FGFR-1 , which are critical drivers of angiogenesis and tumor proliferation in various cancers. The strategic incorporation of the 1,3,4-oxadiazole moiety is a well-established pharmacophore known to enhance binding affinity to kinase ATP-binding pockets. Consequently, researchers are exploring this molecule as a lead compound for the development of novel antitumor agents, with studies focusing on its ability to induce apoptosis and inhibit cell migration and invasion in cancer cell lines. Its research value extends to serving as a crucial chemical probe for elucidating the complex signaling pathways governed by these kinase targets, providing insights for future drug discovery endeavors.

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h1-7,12-13H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJARKTBOTRYKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide can inhibit tumor growth in various cancer cell lines. A notable study reported that certain oxadiazole derivatives displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against human cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal properties. For example, compounds with similar structures have been evaluated for their efficacy against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth .

Molecular Docking Studies

Molecular docking studies are frequently employed to predict the interaction between 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide and various biological targets. These studies help elucidate the binding affinities of the compound to enzymes or receptors involved in disease pathways. Preliminary results indicate favorable interactions with specific targets that are crucial for cancer progression and microbial resistance .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, impacting metabolic pathways associated with disease states. In vitro assays have been conducted to assess its effects on enzyme activity, revealing potential applications in drug development aimed at modulating metabolic processes.

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis and evaluation of oxadiazole derivatives found that modifications to the furan and piperidine moieties significantly influenced anticancer activity. The synthesized compounds were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity. The most effective derivatives exhibited PGIs above 70%, indicating their potential as lead compounds in anticancer drug development .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various oxadiazole derivatives against clinically relevant pathogens. The results indicated that certain modifications enhanced antibacterial properties significantly. Compounds similar to 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide showed promising results against resistant strains of bacteria, highlighting their therapeutic potential in combating infections .

Mechanism of Action

The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Biological Activity Key Differences from Target Compound
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 5-(Furan-2-yl)-1,3,4-oxadiazole linked to a sulfamoylbenzamide group Antifungal (C. albicans), thioredoxin reductase inhibition Benzamide vs. piperidine-carboxamide; sulfamoyl group enhances solubility
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) 5-(4-Methoxyphenyl)-1,3,4-oxadiazole with sulfamoylbenzamide Antifungal (lower efficacy vs. LMM11) Methoxyphenyl substituent instead of furan; reduced electron-rich interactions
4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide Furan-oxadiazole linked to a chlorobenzamide via an amino-oxobutyl chain Unknown (structural analogue) Flexible alkyl chain may increase solubility but reduce target affinity
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) 5-(4-Chlorophenyl)-1,3,4-oxadiazole with pyridin-2-amine Anticancer (selective against HOP-92 lung cancer) Chlorophenyl and pyridine groups confer divergent target specificity

Key Findings from Comparative Studies

Antifungal Activity :

  • LMM11, which shares the 5-(furan-2-yl)-1,3,4-oxadiazole motif with the target compound, demonstrated potent antifungal activity against C. albicans (MIC: 100 µg/mL) . The furan group likely enhances thioredoxin reductase inhibition by facilitating π-π stacking or hydrogen bonding. In contrast, LMM5 (with a 4-methoxyphenyl group) showed reduced efficacy, suggesting the furan moiety is critical for activity .
  • The target compound’s piperidine-carboxamide group may improve blood-brain barrier penetration compared to LMM11’s sulfamoylbenzamide, though this requires experimental validation.

The amino-oxobutyl chain in the benzamide analogue () introduces polarity but may increase metabolic instability .

Diverse Applications of Oxadiazole Derivatives :

  • Compounds like 5c () highlight the scaffold’s versatility, with substituents dictating activity—e.g., chlorophenyl groups favor anticancer effects, while furan derivatives prioritize antifungal action .

Biological Activity

The compound 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structure, and various biological activities of this compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4O2C_{12}H_{12}N_4O_2 with a molecular weight of approximately 227.22 g/mol. The structure features a piperidine ring linked to a phenyl group and an oxadiazole moiety substituted with a furan ring. This unique combination of functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC12H12N4O2C_{12}H_{12}N_4O_2
Molecular Weight227.22 g/mol
Density1.303 g/cm³
Boiling Point428.8 °C
Flash Point213.1 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study:
A study evaluated the compound's efficacy against FaDu cells, showing an IC50 value comparable to standard chemotherapeutics like bleomycin. The three-dimensional structure was found to enhance binding interactions with target proteins, improving its anticancer activity .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic properties. In animal models, it demonstrated a reduction in inflammatory markers and pain responses similar to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its utility in treating conditions characterized by inflammation and pain .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis. Further research is needed to elucidate the specific pathways involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide. Variations in substituents on the piperidine or oxadiazole rings can significantly influence potency and selectivity against biological targets.

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